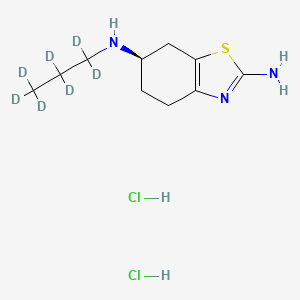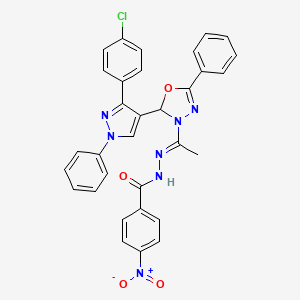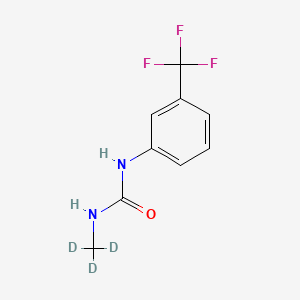
Fluometuron-desmethyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluometuron-desmethyl-d3 is a deuterium-labeled derivative of fluometuron-desmethyl. It is primarily used as a stable isotope in scientific research to study the pharmacokinetics and metabolic profiles of fluometuron and its derivatives . The incorporation of deuterium atoms into the molecular structure helps in tracing and quantifying the compound during various analytical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluometuron-desmethyl-d3 is synthesized by incorporating deuterium atoms into the fluometuron-desmethyl molecule. The process involves the substitution of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where the compound is exposed to deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Fluometuron-desmethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the deuterium atoms.
Major Products Formed
The major products formed from these reactions include different metabolites and derivatives of this compound, which are used for further research and analysis .
Aplicaciones Científicas De Investigación
Fluometuron-desmethyl-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and transformation of fluometuron and its derivatives.
Biology: Helps in understanding the metabolic pathways and biological effects of fluometuron.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of fluometuron.
Industry: Applied in the development of new herbicides and pesticides
Mecanismo De Acción
The mechanism of action of fluometuron-desmethyl-d3 involves its incorporation into biological systems where it mimics the behavior of fluometuron. The deuterium atoms help in tracing the compound and studying its interactions with various molecular targets and pathways. This information is crucial for understanding the pharmacokinetics and metabolic profiles of fluometuron .
Comparación Con Compuestos Similares
Similar Compounds
Desmethyl fluometuron: A non-deuterated version of fluometuron-desmethyl.
Trifluoromethyl phenylurea: Another metabolite of fluometuron.
Trifluoromethyl aniline: A related compound formed during the degradation of fluometuron.
Uniqueness
Fluometuron-desmethyl-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantifying the compound during analytical processes. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolic profiles of fluometuron and its derivatives .
Propiedades
Fórmula molecular |
C9H9F3N2O |
|---|---|
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
1-(trideuteriomethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)/i1D3 |
Clave InChI |
SPOVEJAPXRPMBI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
SMILES canónico |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


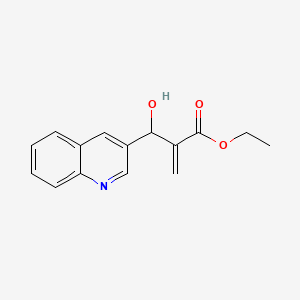
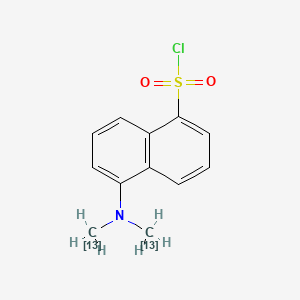
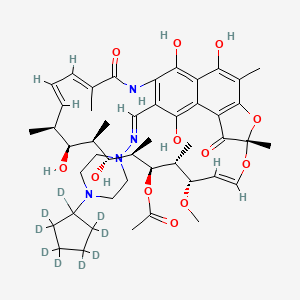
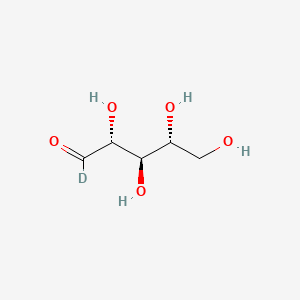
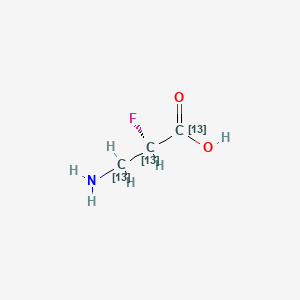
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
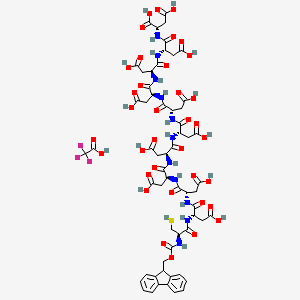
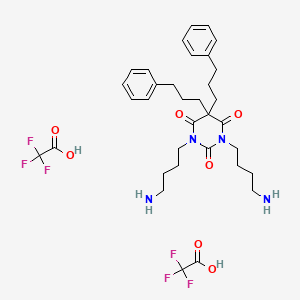
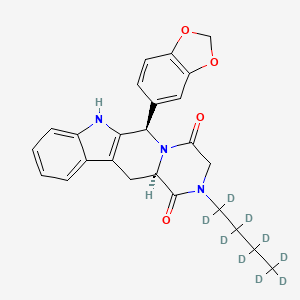
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
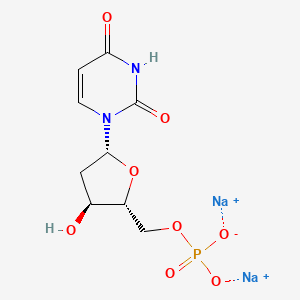
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
